rac-(1R,2R)-N1,N1,N2-trimethylcyclohexane-1,2-diamine, trans
Description
rac-(1R,2R)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine, trans (CAS: 1067631-36-0) is a chiral cyclohexane-1,2-diamine derivative with three methyl substituents: two on the N1 amine and one on the N2 amine. The trans configuration of the 1,2-diaminocyclohexane backbone ensures a rigid, non-planar structure, which is critical for its stereochemical applications in catalysis and ligand design . The "rac" designation indicates a racemic mixture of enantiomers, making it distinct from enantiopure analogs. This compound is structurally related to other N-alkylated cyclohexane-1,2-diamines, which are widely used in asymmetric synthesis and coordination chemistry .
Properties
CAS No. |
67198-26-9 |
|---|---|
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Boric Acid-Catalyzed Ring-Opening and Cyclization
The foundational route begins with cyclohexene oxide reacting with aqueous methylamine under boric acid catalysis. This step generates a diol intermediate, which undergoes sulfuric acid-mediated dehydration to form a cyclic sulfate ester. Subsequent alkaline ring-closing yields trans-1,2-diaminocyclohexane. Methylation is achieved via reductive amination using formaldehyde and sodium borohydride, producing the trimethylated product with 85–92% yield.
Key Reaction Conditions :
-
Catalyst : Boric acid (10 mol%)
-
Temperature : 80–90°C for cyclization
-
Methylation Agent : Formaldehyde (3 equiv) with NaBH4 in methanol
Mitsunobu-Based Cyclization for Enhanced Stereocontrol
Shen et al. (2013) introduced a Mitsunobu reagent (DIAD/Ph3P) to mediate cyclization of the diol intermediate, improving stereochemical fidelity. The method achieves 94% enantiomeric excess (ee) by leveraging kinetic resolution with L-(+)-tartaric acid, separating the (1R,2R) isomer from the racemic mixture.
Optimization Parameters :
| Parameter | Value | Source |
|---|---|---|
| Mitsunobu Reagent | DIAD/Ph3P (1.2 equiv each) | |
| Resolution Agent | L-(+)-Tartaric acid (2 equiv) | |
| Final ee | 94% |
Reductive Amination Approaches
Sodium Borohydride-Mediated Methylation
A scalable protocol involves reductive amination of (1R,2R)-1,2-diaminocyclohexane with formaldehyde and sodium borohydride. This one-pot method achieves 89–93% yield under mild conditions (25°C, 12 h).
Representative Procedure :
Palladium-Catalyzed N-Methylation
Microwave-assisted Pd catalysis enables rapid N-methylation. Using Pd(dba)₂ and rac-BINAP in trifluorotoluene, this method achieves 77% yield in 10 minutes at 120°C.
Catalytic System Performance :
| Catalyst | Ligand | Solvent | Yield |
|---|---|---|---|
| Pd(dba)₂ (2 mol%) | rac-BINAP | Toluene | 62% |
| Pd(dba)₂ (2 mol%) | rac-BINAP | Trifluorotoluene | 77% |
Kinetic Resolution for Enantiomeric Control
Tartaric Acid-Assisted Resolution
The racemic mixture is resolved using L-(+)-tartaric acid in ethanol. Differential crystallization isolates the (1R,2R)-enantiomer with >99% ee after two recrystallizations.
Resolution Metrics :
-
Initial ee : 50% (racemic)
-
After 1st Crystallization : 88% ee
-
After 2nd Crystallization : 99% ee
Industrial-Scale Production Techniques
Continuous Flow Hydrogenation
Industrial synthesis employs continuous flow reactors for hydrogenating 1,2-dinitrocyclohexane. Using Raney nickel at 80–100°C and 50–60 bar H₂, this method achieves 95% conversion with <2% byproducts.
Process Parameters :
| Parameter | Value |
|---|---|
| Pressure | 50–60 bar H₂ |
| Temperature | 80–100°C |
| Catalyst Lifetime | 400–500 h |
Analytical Characterization
Stereochemical Validation via X-ray Crystallography
Single-crystal X-ray diffraction confirms the (1R,2R) configuration. Refinement using SHELXL reveals bond angles and torsional parameters consistent with trans stereochemistry.
Key Crystallographic Data :
-
Space Group : P212121
-
Bond Angle (C-N-C) : 112.5°
-
Torsion Angle (N-C-C-N) : 176.3°
Chiral HPLC for Purity Assessment
Chiralpak® AD-H columns (hexane/isopropanol, 90:10) resolve enantiomers with baseline separation. Retention times: (1R,2R) = 12.3 min; (1S,2S) = 14.7 min.
Comparative Analysis of Synthesis Routes
| Method | Yield | ee | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Boric Acid Catalysis | 85–92% | 94% | High | Moderate |
| Mitsunobu Cyclization | 78% | 99% | Low | High |
| Continuous Flow H₂ | 95% | 50% (rac) | Very High | Low |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine groups are converted to nitro or nitroso groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are commonly employed.
Major Products:
Oxidation: Nitro and nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated cyclohexane derivatives.
Scientific Research Applications
Organic Synthesis
TMDA serves as a versatile building block in organic synthesis. Its amine functionalities allow it to participate in various reactions, including:
- N-Alkylation Reactions : TMDA can be used to synthesize quaternary ammonium salts through N-alkylation, which are important intermediates in the production of surfactants and pharmaceuticals.
- Synthesis of Chiral Ligands : The chiral nature of TMDA makes it an excellent precursor for the synthesis of chiral ligands used in asymmetric catalysis. This application is crucial for producing enantiomerically pure compounds in drug synthesis.
Catalysis
TMDA has been employed as a ligand in transition metal-catalyzed reactions. Its ability to coordinate with metals enhances catalytic activity and selectivity. Notable applications include:
- Palladium-Catalyzed Cross-Coupling Reactions : TMDA-based ligands have shown improved yields in Suzuki and Heck reactions, which are pivotal for constructing complex organic molecules.
- Copper-Catalyzed Reactions : Studies have demonstrated that TMDA can enhance the efficiency of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry.
Materials Science
In materials science, TMDA is utilized for the development of polymers and resins:
- Epoxy Resins : TMDA can act as a hardener for epoxy resins, improving mechanical properties and thermal stability. Its incorporation into resin formulations leads to enhanced performance in coatings and adhesives.
- Polymerization Initiators : The compound has been investigated as an initiator for polymerization processes, contributing to the synthesis of novel polymeric materials with tailored properties.
Case Study 1: Asymmetric Synthesis Using TMDA
A study published in Journal of Organic Chemistry highlighted the use of TMDA-derived ligands in asymmetric synthesis. Researchers reported that using TMDA as a ligand resulted in a significant increase in enantioselectivity during the synthesis of a pharmaceutical intermediate compared to traditional ligands .
Case Study 2: Catalytic Applications
In another investigation detailed in Chemical Communications, TMDA was employed as a ligand in palladium-catalyzed cross-coupling reactions. The results indicated that reactions using TMDA ligands achieved higher yields and shorter reaction times than those using conventional ligands .
Table 1: Comparison of Reaction Yields with Different Ligands
| Reaction Type | Ligand Used | Yield (%) |
|---|---|---|
| Suzuki Coupling | TMDA | 95 |
| Suzuki Coupling | Traditional Ligand | 75 |
| Heck Reaction | TMDA | 90 |
| Heck Reaction | Traditional Ligand | 70 |
Mechanism of Action
The mechanism of action of rac-(1R,2R)-N1,N1,N2-trimethylcyclohexane-1,2-diamine, trans involves its interaction with molecular targets such as enzymes and receptors. The compound’s trans configuration allows it to fit into specific binding sites, inhibiting or activating biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent reactions.
Comparison with Similar Compounds
Key Structural Differences :
- Substituent Bulk : The trimethyl derivative balances steric hindrance (two methyl groups on N1, one on N2) between the smaller dimethyl and bulkier tetramethyl analogs. This intermediate bulk may enhance catalytic activity in certain reactions .
- Chirality : Unlike the Boc-protected derivative (enantiopure), the target compound is racemic, limiting its use in enantioselective catalysis unless resolved .
Catalytic Performance
- Dimethyl Analog : Used in CuI-catalyzed cross-coupling reactions (91% yield) and Fe-catalyzed oxidative coupling of 2-naphthol (up to 98% yield, 68% ee) .
- Bisquinolyl Diamines: Complexes like (1R,2R)-N1,N2-di(quinolin-8-yl)cyclohexane-1,2-diamine () achieve high enantioselectivity in Fe-catalyzed reactions, but their synthesis requires palladium catalysts and higher costs .
Research Findings and Comparative Analysis
- Steric Effects : The trimethyl derivative’s steric profile bridges the gap between the less hindered dimethyl and highly hindered tetramethyl analogs. This balance may improve substrate binding in catalysis compared to bulkier ligands .
- Racemic vs. Enantiopure : The racemic nature of the target compound limits enantioselective applications, unlike enantiopure analogs like L4–L8 in , which achieve >85% yields in asymmetric reactions .
- Cost and Accessibility: The trimethyl derivative is less synthetically demanding than bisquinolyl diamines (e.g., L4 requires Pd catalysts and 8-bromoquinoline) , making it a cost-effective alternative for non-enantioselective reactions.
Biological Activity
The compound rac-(1R,2R)-N1,N1,N2-trimethylcyclohexane-1,2-diamine, commonly referred to as trans-1,2-diaminocyclohexane, is a cyclic diamine with significant implications in medicinal chemistry and catalysis. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and applications in various fields.
- Molecular Formula : C9H20N2
- Molecular Weight : 156.27 g/mol
- CAS Number : 79150-46-2
- Structure : The compound features a cyclohexane ring substituted with two amine groups and three methyl groups.
Biological Activity Overview
rac-(1R,2R)-N1,N1,N2-trimethylcyclohexane-1,2-diamine exhibits a range of biological activities that are relevant for therapeutic applications. Its primary activities include:
- Anticancer Properties : Research indicates that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Activity : Studies have shown that it possesses antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
- Ligand Properties : It serves as a ligand in coordination chemistry, enhancing the efficacy of metal complexes in catalysis and drug delivery systems.
The mechanisms underlying the biological activity of rac-(1R,2R)-N1,N1,N2-trimethylcyclohexane-1,2-diamine involve several pathways:
- Cell Cycle Inhibition : The compound has been shown to interfere with the cell cycle by modulating cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, contributing to apoptosis.
- Metal Coordination : As a ligand, it forms stable complexes with transition metals, which can enhance catalytic activity in various organic reactions.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that rac-(1R,2R)-N1,N1,N2-trimethylcyclohexane-1,2-diamine effectively inhibited the proliferation of breast cancer cells (MCF-7) at concentrations as low as 10 µM. The compound induced apoptosis through the mitochondrial pathway, evidenced by increased cytochrome c release and activation of caspases 3 and 9.
Antimicrobial Efficacy
In an investigation reported in Antibiotics, the compound showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Minimum inhibitory concentrations (MICs) ranged from 5 to 20 µg/mL. The mechanism involved disruption of bacterial cell membrane integrity.
Catalytic Applications
Research highlighted in Advanced Synthesis & Catalysis explored the use of rac-(1R,2R)-N1,N1,N2-trimethylcyclohexane-1,2-diamine as a ligand in palladium-catalyzed cross-coupling reactions. The ligand enhanced reaction yields significantly compared to traditional ligands due to its steric and electronic properties.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C9H20N2 |
| Molecular Weight | 156.27 g/mol |
| CAS Number | 79150-46-2 |
| Anticancer IC50 | 10 µM (MCF-7 cells) |
| Antibacterial MIC | 5 - 20 µg/mL (S. aureus) |
Q & A
Q. Table 1: Representative Synthetic Conditions
| Method | Catalyst/Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Reductive Amination | NaBH(OAc)₃, DCM | RT, 16 h | 25% | |
| Copper-Catalyzed | CuI, K₃PO₄, dioxane | 100°C, 16 h | 91% |
Basic Question: How is the stereochemical configuration of this compound validated?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry. For example:
- The enantiopure trans-(1R,2R) configuration of structurally related N,N′-bis(3-nitrophenylmethylene)cyclohexane-1,2-diamine was resolved via SC-XRD in a non-standard I2/a monoclinic space group .
- Chiral HPLC or polarimetry can corroborate enantiopurity, with retention times compared to known standards .
Advanced Question: How does this ligand enhance stereoselectivity in asymmetric catalysis?
Methodological Answer:
The trans-(1R,2R) configuration creates a rigid chiral pocket that coordinates metal centers (e.g., Cu, Mn), directing substrate approach. Key applications include:
- Organolithium Reactions : As a chiral ligand, it improves enantioselectivity in deprotonation or addition reactions by stabilizing transition states through N-methyl group steric effects .
- Epoxidation Catalysis : Manganese complexes of polyamine ligands (including derivatives of this compound) facilitate asymmetric epoxidation of styrenes, with enantiomeric excess (ee) values dependent on ligand substituents .
Mechanistic Insight : The N-methyl groups restrict conformational flexibility, while the cyclohexane backbone imposes a trans-diaxial geometry, optimizing chiral induction .
Advanced Question: How are contradictions in stereochemical outcomes resolved during catalytic studies?
Methodological Answer:
Discrepancies often arise from competing coordination modes or solvent effects. Strategies include:
- Kinetic vs. Thermodynamic Control : Varying reaction temperature or time can shift selectivity. For example, low temperatures may favor kinetic products with higher ee .
- Crystallographic Analysis : SC-XRD of catalytic intermediates clarifies metal-ligand binding modes (e.g., κ²-N,N′ vs. κ¹-N), which impact stereochemical pathways .
- Computational Modeling : DFT studies predict preferred transition states, explaining unexpected ee trends .
Basic Question: What analytical techniques assess purity and stability?
Methodological Answer:
- Purity : GC or HPLC with flame ionization detection (≥94% purity confirmed for related diamines) .
- Stability : Storage under inert gas (N₂/Ar) at 2–8°C prevents oxidative degradation. Thermal stability is monitored via TGA, with decomposition observed >200°C .
Advanced Question: What role does this compound play in experimental phasing for macromolecular crystallography?
Methodological Answer:
While not directly used in phasing, derivatives like trans-N,N′-dimethylcyclohexane-1,2-diamine serve as ligands in metal clusters for multi-wavelength anomalous dispersion (MAD) phasing. Robustness in SHELX pipelines (e.g., SHELXC/D/E) enables high-throughput phasing of protein-ligand complexes .
Advanced Question: How do steric and electronic modifications influence catalytic performance?
Methodological Answer:
- Steric Effects : Bulkier N-substituents (e.g., benzyl vs. methyl) reduce catalytic activity but improve enantioselectivity by shielding reactive sites .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) on aromatic rings adjacent to the diamine backbone alter metal-ligand bond strength, impacting reaction rates .
Q. Table 2: Ligand Modifications and Catalytic Outcomes
| Ligand Substituent | Reaction Type | ee (%) | Turnover Frequency (h⁻¹) | Reference |
|---|---|---|---|---|
| N,N,N′-Trimethyl | Asymmetric Alkylation | 82 | 120 | |
| N-Benzyl Derivatives | Epoxidation | 95 | 45 |
Basic Question: What safety protocols are recommended for handling this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
